Cas no 2171200-37-4 ((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid)

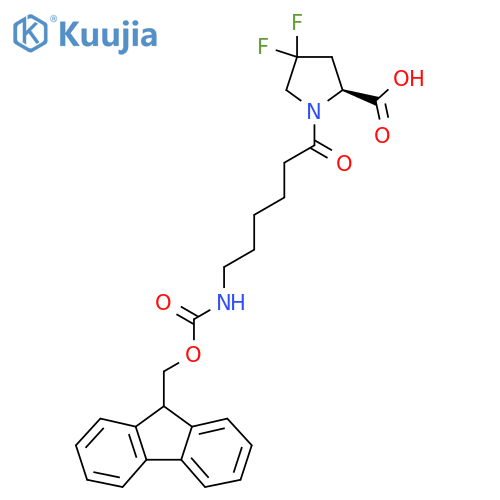

2171200-37-4 structure

商品名:(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid

- EN300-1548433

- 2171200-37-4

- (2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid

-

- インチ: 1S/C26H28F2N2O5/c27-26(28)14-22(24(32)33)30(16-26)23(31)12-2-1-7-13-29-25(34)35-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,1-2,7,12-16H2,(H,29,34)(H,32,33)/t22-/m0/s1

- InChIKey: UMUPZLGNKXBLTH-QFIPXVFZSA-N

- ほほえんだ: FC1(CN(C(CCCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)[C@H](C(=O)O)C1)F

計算された属性

- せいみつぶんしりょう: 486.19662832g/mol

- どういたいしつりょう: 486.19662832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 757

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1548433-1.0g |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1548433-500mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-5000mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-2500mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-10000mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-250mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-1000mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-50mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1548433-100mg |

(2S)-1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-4,4-difluoropyrrolidine-2-carboxylic acid |

2171200-37-4 | 100mg |

$2963.0 | 2023-09-25 |

(2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2171200-37-4 ((2S)-1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4,4-difluoropyrrolidine-2-carboxylic acid) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量